molecular formula C7H16O2 B1601479 (3R,5R)-Heptane-3,5-diol CAS No. 77291-90-8

(3R,5R)-Heptane-3,5-diol

Cat. No. B1601479
CAS RN: 77291-90-8
M. Wt: 132.2 g/mol
InChI Key: BQWORYKVVNTRAW-RNFRBKRXSA-N
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Description

“(3R,5R)-Heptane-3,5-diol” is a chemical compound with the molecular formula C7H16O2 . It has a molecular weight of 132.20 g/mol . The IUPAC name for this compound is (3R,5R)-heptane-3,5-diol .


Synthesis Analysis

The synthesis of “(3R,5R)-Heptane-3,5-diol” has been reported in the literature. One approach involves the Mukaiyama aldol reaction . Another method involves a Sharpless kinetic resolution and an asymmetric epoxidation . The total synthesis of the compound was accomplished with a 30% overall yield in simple eight steps from commercially available trans-cinnamaldehyde .


Molecular Structure Analysis

The molecular structure of “(3R,5R)-Heptane-3,5-diol” includes two hydroxyl groups attached to the third and fifth carbon atoms of a seven-carbon chain . The compound has two stereocenters, resulting in its (3R,5R) configuration .


Physical And Chemical Properties Analysis

“(3R,5R)-Heptane-3,5-diol” has a molecular weight of 132.20 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 132.115029749 g/mol . The topological polar surface area is 40.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : An efficient method for synthesizing 2-substituted (+/-)-(2R,3R,5R)-tetrahydrofuran-3,5-dicarboxylic acid derivatives has been developed, starting from 5-norborne-2-ol and employing a base-catalyzed methanolysis-rearrangement as a key transformation (Wang et al., 2001).

Applications in Organic Chemistry

  • Ligands in Asymmetric Reactions : Derivatives of (3R,5R)-Heptane-3,5-diol, such as di-hydroxylated monoterpenes and hydroxy-nitrogenated compounds, have been used as chiral ligands in asymmetric Reformatsky reactions, demonstrating their potential in stereochemical control in organic synthesis (Ribeiro et al., 2008).

Pharmaceutical and Medicinal Chemistry

  • Potential in Drug Synthesis : A novel method for synthesizing (1S,2R,3R,5R)-6,6-dimethyl-4-methylenebicyclo[3.1.1]heptane-2,3-diol, a valuable intermediate in the synthesis of potential anti-Parkinson drugs, has been proposed, demonstrating the significance of (3R,5R)-Heptane-3,5-diol derivatives in pharmaceutical research (Demidova et al., 2014).

Natural Products and Bioactive Compounds

  • Natural Occurrence and Synthesis : The compound (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol, a naturally occurring diarylheptanoid with bioactive properties, has been synthesized, highlighting the presence of (3R,5R)-Heptane-3,5-diol in nature and its relevance in the synthesis of bioactive compounds (Reddy et al., 2013).

Catalysis and Enantioselective Processes

  • Use in Catalysis : Chiral camphor-based amino alcohols and aminodiols, incorporating (3R,5R)-Heptane-3,5-diol structures, have been developed for use in enantioselective processes, particularly in diethyl zinc addition to aldehydes, demonstrating the compound's utility in catalytic applications (Olubanwo et al., 2018).

Extraction and Separation Sciences

  • Enhancement in Chelate Extraction : Research has shown that the presence of 3,5-dichlorophenol can significantly enhance the extraction of Fe(III) with acetylacetone in heptane, indicating the potential of heptane-3,5-dione derivatives in improving metal ion extraction processes (Katsuta et al., 1992).

Safety and Hazards

The safety data sheet for “(3R,5R)-Heptane-3,5-diol” suggests that it may cause irritation to the skin, eyes, and respiratory tract . In case of contact, it is recommended to rinse with water and consult a doctor . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for research on “(3R,5R)-Heptane-3,5-diol” could involve further exploration of its synthesis, as well as investigation into its potential applications. For instance, the compound’s bioactivity could be studied for potential medicinal uses .

properties

IUPAC Name

(3R,5R)-heptane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWORYKVVNTRAW-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C[C@@H](CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505367
Record name (3R,5R)-Heptane-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-Heptane-3,5-diol

CAS RN

77291-90-8
Record name (3R,5R)-Heptane-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of 2.5 g sodium borohydride, 0.05 g sodium hydroxide, and 25 ml water, was added dropwise the solution of 14.2 g 3,5-heptandione in 30 ml methanol at 0-10° C. Upon completion, the solvent was removed by reduced pressure distillation, and the residue was continuously extracted with 40 ml ethyl acetate for 15 hours. The solvent was removed to give 3,5-heptandiol as a white solid with the yield 90%, m.p. 60-65° C. IR spectrum had a strong absorption peak at 3400 cm−1, but had no absorption peak at about 1700 cm−1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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